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Compound of Interest

Compound Name: Mecloxamine citrate

Cat. No.: B1637978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the chemical structure of

Mecloxamine citrate, a compound of interest for its anticholinergic properties. This document

delves into its molecular characteristics, offers a detailed overview of its mechanism of action,

and presents standardized, albeit illustrative, experimental protocols for its structural

characterization.

Chemical Identity and Physicochemical Properties
Mecloxamine citrate is the citrate salt of Mecloxamine, an anticholinergic agent. The presence

of the citrate salt improves the solubility and stability of the parent compound.

Table 1: Chemical Identifiers of Mecloxamine Citrate
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Identifier Value

IUPAC Name

2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-

dimethylpropan-1-amine;2-hydroxypropane-

1,2,3-tricarboxylic acid

CAS Number 56050-03-4

Molecular Formula C₂₅H₃₂ClNO₈

Molecular Weight 509.98 g/mol

SMILES String

CC(CN(C)C)OC(C)

(c1ccc(Cl)cc1)c2ccccc2.C(C(=O)O)C(CC(=O)O)

(C(=O)O)O

InChI Key NWXYYVAVFTZHND-UHFFFAOYSA-N

Table 2: Physicochemical Data of Mecloxamine Citrate

Property Value (Predicted/Typical)

Melting Point 120-124 °C

Solubility Soluble in water

pKa ~9.0 (for the tertiary amine)

LogP ~3.5 (for the free base)

Note: Some of the physicochemical data presented are predicted or are typical values for

structurally related compounds due to the limited availability of specific experimental data for

Mecloxamine citrate in public literature.

Synthesis Pathway
While specific, detailed synthesis protocols for Mecloxamine citrate are not readily available in

the public domain, a plausible synthetic route can be inferred from the structure of the

Mecloxamine base. The synthesis would likely involve a multi-step process culminating in the
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formation of the ether linkage and subsequent salt formation with citric acid. A generalized

workflow is presented below.

Generalized Synthesis Workflow

Starting Materials:
1-(4-chlorophenyl)-1-phenylethan-1-ol

2-(dimethylamino)propan-1-ol

Williamson Ether Synthesis
(e.g., NaH, THF)

Mecloxamine (free base)

Salt Formation
(Citric Acid, Ethanol)

Mecloxamine Citrate

Click to download full resolution via product page

A generalized synthetic workflow for Mecloxamine citrate.

Structural Elucidation: Experimental Protocols
The definitive structure of Mecloxamine citrate would be established through a combination of

spectroscopic techniques. The following are detailed, generalized protocols for the key

analytical methods that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the Mecloxamine and citrate

moieties.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

Weigh approximately 10-20 mg of Mecloxamine citrate and dissolve it in 0.6 mL of a

suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-

d₆)).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Protocol:

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse

sequence.

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

Process the data similarly to the ¹H NMR spectrum.

Table 3: Hypothetical ¹H NMR Data for Mecloxamine Citrate in D₂O
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.2-7.5 m 9H Aromatic protons

4.1 m 1H -O-CH-

2.8 m 2H -CH₂-N-

2.7 s 6H -N(CH₃)₂

2.5-2.6 m 4H Citrate -CH₂-

1.8 s 3H -C(CH₃)-

1.2 d 3H -CH(CH₃)-

Note: This is a hypothetical dataset based on the known structure. Actual chemical shifts may

vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Mecloxamine.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an

Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of Mecloxamine citrate (approximately 1 µg/mL) in a suitable

solvent (e.g., methanol or acetonitrile/water mixture).

Protocol:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

The expected [M+H]⁺ ion for the Mecloxamine free base (C₁₉H₂₄ClNO) would be observed at

m/z 318.1573.
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Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural

confirmation.
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Mass Spectrometry Workflow

Mecloxamine Citrate Solution

Electrospray Ionization (ESI)

MS1 Analysis
(Detect [M+H]⁺)

Collision-Induced Dissociation (CID)

MS2 Analysis
(Detect Fragment Ions)

Mass Spectrum
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Muscarinic Acetylcholine Receptor Signaling Pathway
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To cite this document: BenchChem. [Unraveling the Molecular Architecture of Mecloxamine
Citrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1637978#elucidation-of-mecloxamine-citrate-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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